ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate is a bicyclic heterocyclic compound. It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and synthetic versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate can be achieved through various methods. One common approach involves the reaction of substituted 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation. This reaction forms intermediate derivatives, which are then condensed into the desired pyrazolopyridine structure using phosphorus oxychloride (POCl3) in high yields . Another method involves the regioselective synthesis of polysubstituted pyrazolopyridines using a microwave-assisted reaction between 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. Microwave-assisted synthesis is favored due to its milder conditions, higher reaction rates, and the purity of the obtained products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purine bases makes it a valuable tool in studying nucleic acid interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Its structural similarity to purine bases allows it to interfere with nucleic acid synthesis and function, making it a potential inhibitor of DNA or RNA polymerases .
Comparison with Similar Compounds
Ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:
- tert-butyl (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate hydrochloride
- benzyl (4aS,7aS)-6-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10(13)12-6-8-4-3-5-11-9(8)7-12/h8-9,11H,2-7H2,1H3/t8-,9+/m0/s1 |
InChI Key |
LXLHKOWSARZMFX-DTWKUNHWSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2CCCN[C@@H]2C1 |
Canonical SMILES |
CCOC(=O)N1CC2CCCNC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.